molecular formula C11H14N2 B116009 2-Methyl-1-propan-2-ylbenzimidazole CAS No. 141838-75-7

2-Methyl-1-propan-2-ylbenzimidazole

Cat. No.: B116009
CAS No.: 141838-75-7
M. Wt: 174.24 g/mol
InChI Key: RDHYPBIGZLJIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse range of applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions, which leads to the formation of the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-propan-2-ylbenzimidazole involves its interaction with various molecular targets. For instance, in antimicrobial applications, the compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with DNA replication and repair processes, thereby inhibiting the growth of cancer cells . The specific pathways and molecular targets can vary depending on the application and the specific derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYPBIGZLJIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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